molecular formula C8H11NO3S B12539454 2-Ethylphenyl sulfamate CAS No. 691397-24-7

2-Ethylphenyl sulfamate

Cat. No.: B12539454
CAS No.: 691397-24-7
M. Wt: 201.25 g/mol
InChI Key: SXEQGFZRULNSKK-UHFFFAOYSA-N
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Description

2-Ethylphenyl sulfamate is an organosulfur compound characterized by the presence of a sulfamate group attached to a 2-ethylphenyl moiety. This compound is part of a broader class of sulfamates, which have found applications in various fields, including pharmaceuticals, agrochemicals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylphenyl sulfamate typically involves the reaction of 2-ethylphenol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired sulfamate ester .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts such as diaryl borinic acid can enhance the efficiency of the sulfamation process .

Chemical Reactions Analysis

Types of Reactions

2-Ethylphenyl sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylphenyl sulfamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylphenyl sulfamate involves its interaction with specific molecular targets, such as enzymes. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. This inhibition can affect various biological pathways, including those involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylphenyl sulfamate is unique due to its specific sulfamate group, which imparts distinct chemical reactivity and biological activity compared to other sulfur-containing compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

CAS No.

691397-24-7

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

(2-ethylphenyl) sulfamate

InChI

InChI=1S/C8H11NO3S/c1-2-7-5-3-4-6-8(7)12-13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)

InChI Key

SXEQGFZRULNSKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OS(=O)(=O)N

Origin of Product

United States

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